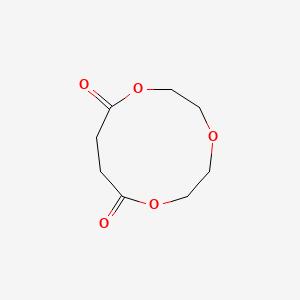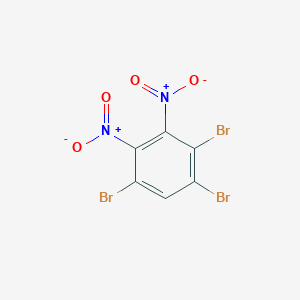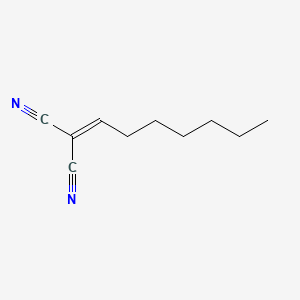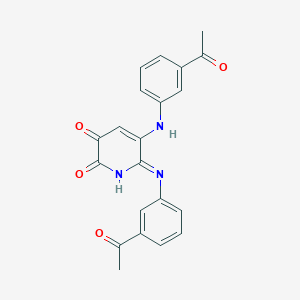
1-(2,2-Diphenylethyl)-1,1,3,3-tetramethyl-3-octyldisiloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Diphenylethyl)-1,1,3,3-tetramethyl-3-octyldisiloxane is a unique organosilicon compound characterized by its complex structure, which includes a disiloxane backbone with tetramethyl and octyl groups, as well as a diphenylethyl moiety
Preparation Methods
The synthesis of 1-(2,2-diphenylethyl)-1,1,3,3-tetramethyl-3-octyldisiloxane typically involves the reaction of 2,2-diphenylethanol with chlorosilanes under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the disiloxane linkage. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-(2,2-Diphenylethyl)-1,1,3,3-tetramethyl-3-octyldisiloxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of silanols or siloxane derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of silanes.
Substitution: The compound can participate in substitution reactions with halogens or other electrophiles, leading to the formation of new organosilicon compounds.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or toluene, and catalysts such as platinum or palladium complexes. Major products formed from these reactions include various siloxane derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
1-(2,2-Diphenylethyl)-1,1,3,3-tetramethyl-3-octyldisiloxane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of advanced materials, including silicone-based polymers and resins.
Biology: The compound’s unique structure makes it a valuable tool in studying the interactions between organosilicon compounds and biological systems.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its biocompatibility and ability to form stable complexes with various pharmaceuticals.
Industry: It is used in the production of high-performance coatings, adhesives, and sealants, owing to its excellent thermal and chemical stability.
Mechanism of Action
The mechanism by which 1-(2,2-diphenylethyl)-1,1,3,3-tetramethyl-3-octyldisiloxane exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The compound’s bulky diphenylethyl group allows it to fit into specific binding sites, modulating the activity of target molecules. Additionally, the disiloxane backbone provides flexibility and stability, enabling the compound to maintain its structure under various conditions.
Comparison with Similar Compounds
When compared to other similar compounds, 1-(2,2-diphenylethyl)-1,1,3,3-tetramethyl-3-octyldisiloxane stands out due to its unique combination of structural features and functional groups. Similar compounds include:
1,1,3,3-Tetramethyldisiloxane: Lacks the diphenylethyl and octyl groups, resulting in different chemical properties and applications.
2,2-Diphenylethanol: While it shares the diphenylethyl group, it does not have the disiloxane backbone, limiting its use in certain applications.
Octyldimethylsilane: Contains the octyl group but lacks the diphenylethyl and disiloxane components, leading to different reactivity and stability.
The uniqueness of this compound lies in its ability to combine the advantageous properties of these individual components into a single, versatile compound.
Properties
CAS No. |
820207-13-4 |
|---|---|
Molecular Formula |
C26H42OSi2 |
Molecular Weight |
426.8 g/mol |
IUPAC Name |
[dimethyl(octyl)silyl]oxy-(2,2-diphenylethyl)-dimethylsilane |
InChI |
InChI=1S/C26H42OSi2/c1-6-7-8-9-10-17-22-28(2,3)27-29(4,5)23-26(24-18-13-11-14-19-24)25-20-15-12-16-21-25/h11-16,18-21,26H,6-10,17,22-23H2,1-5H3 |
InChI Key |
UDNAJQJPIFJBKS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC[Si](C)(C)O[Si](C)(C)CC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(4-Ethoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-methoxyphenol](/img/structure/B15158074.png)


![4-[(4-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}phenyl)methoxy]-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-oxobutanoic acid](/img/structure/B15158089.png)

![2,4,10,12-tetrachloro-6,8,14,16-tetraoxatetracyclo[7.7.3.05,17.013,19]nonadeca-1(17),2,4,9,11,13(19)-hexaene](/img/structure/B15158098.png)

![N-[(3,5-Dimethoxyphenyl)carbamothioyl]-4-fluorobenzamide](/img/structure/B15158108.png)
![2-[6-(4-Ethenylphenyl)hexyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B15158112.png)


![2-{6-[2-(Methylsulfanyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B15158134.png)


